5-Methyl-4-phenyl-2,3-dihydro-1,3-thiazol-2-one
Overview
Description
5-Methyl-4-phenyl-2,3-dihydro-1,3-thiazol-2-one is a heterocyclic compound that contains a thiazole ring Thiazoles are known for their diverse biological activities and are found in various natural and synthetic compounds
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), ritonavir (antiretroviral drug), abafungin (antifungal drug), bleomycine, and tiazofurin (antineoplastic drug) .
Mode of Action
For instance, Voreloxin, a thiazole derivative, binds to DNA and interacts with topoisomerase II, resulting in DNA double-strand cracks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been associated with a broad range of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
Thiazole compounds are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties can influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of thiazole derivatives .
Biochemical Analysis
Biochemical Properties
5-Methyl-4-phenyl-2,3-dihydro-1,3-thiazol-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties . Additionally, this compound can bind to microbial proteins, disrupting their function and leading to antimicrobial effects .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, particularly those involved in inflammation and cell proliferation. By modulating gene expression, this compound can alter cellular metabolism and inhibit the growth of cancer cells . Furthermore, its antimicrobial properties are attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For example, its anti-inflammatory action is mediated by the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators . Additionally, this compound can induce changes in gene expression, further influencing cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation . Long-term studies have shown that its anti-inflammatory and antimicrobial effects persist over extended periods, making it a promising candidate for therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits significant anti-inflammatory and antimicrobial activities without notable adverse effects . At higher doses, some toxic effects have been observed, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic use.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing its metabolism and clearance from the body . This compound can also affect metabolic flux, altering the levels of various metabolites and impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . Its localization and accumulation in certain tissues, such as the liver and kidneys, are influenced by these interactions . Understanding its transport mechanisms is crucial for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, its accumulation in the endoplasmic reticulum and mitochondria is associated with its effects on cellular metabolism and apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-4-phenyl-2,3-dihydro-1,3-thiazol-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with α-bromoacetophenone in the presence of a base, such as potassium carbonate, in a solvent like ethanol. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-4-phenyl-2,3-dihydro-1,3-thiazol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
5-Methyl-4-phenyl-2,3-dihydro-1,3-thiazol-2-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antiviral, and anticancer agent.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: The compound is explored for its use in the synthesis of other biologically active molecules and as a building block in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
4-Phenyl-2,3-dihydro-1,3-thiazol-2-one: Lacks the methyl group at the 5-position.
5-Methyl-2,3-dihydro-1,3-thiazol-2-one: Lacks the phenyl group at the 4-position.
4-Methyl-2,3-dihydro-1,3-thiazol-2-one: Lacks the phenyl group at the 4-position and the methyl group at the 5-position.
Uniqueness
5-Methyl-4-phenyl-2,3-dihydro-1,3-thiazol-2-one is unique due to the presence of both the methyl and phenyl groups, which contribute to its distinct chemical properties and biological activities. The combination of these substituents enhances its potential as a versatile compound in various applications .
Properties
IUPAC Name |
5-methyl-4-phenyl-3H-1,3-thiazol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NOS/c1-7-9(11-10(12)13-7)8-5-3-2-4-6-8/h2-6H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBXOJJSMKBDRCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=O)S1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.